TDP2 Inhibitory Activity: 7-Phenyl Regioisomer Is Inactive, While 5-Phenyl Regioisomer Shows IC₅₀ < 50 µM
In a TDP2 inhibitor screening campaign, commercial compound P10A10 was initially assigned the structure of 7-phenyl triazolopyrimidine (6a) and identified as a TDP2 inhibitor hit. However, hit validation through resynthesis and structure elucidation revealed that the correct active structure was the 5-phenyl triazolopyrimidine regioisomer (7a). The 7-phenyl analogue was found to be inactive against TDP2 [1]. Subsequent SAR studies of 47 analogues of the 5-phenyl scaffold (7) identified four derivatives (7a, 17a, 17e, and 17z) with significant TDP2 inhibition (IC₅₀ < 50 µM) [1]. This demonstrates that for TDP2-targeted applications, the 7-phenyl regioisomer cannot substitute for the 5-phenyl regioisomer.
| Evidence Dimension | TDP2 inhibitory activity |
|---|---|
| Target Compound Data | Inactive against TDP2 (7-phenyl regioisomer, compound 6a) |
| Comparator Or Baseline | 5-Phenyl triazolopyrimidine (7a): IC₅₀ < 50 µM; derivatives 17a, 17e, 17z also IC₅₀ < 50 µM |
| Quantified Difference | Qualitative: inactive vs. active (IC₅₀ < 50 µM) |
| Conditions | Fluorescence-based biochemical TDP2 inhibition assay |
Why This Matters
For TDP2 inhibitor screening or TOP2 poison sensitization studies, procurement of the correct 5-phenyl regioisomer rather than the 7-phenyl analogue is essential—the 7-phenyl compound will yield false negatives.
- [1] Ribeiro, C. J. A.; Kankanala, J.; Xie, J.; Williams, J.; Aihara, H.; Wang, Z. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorg. Med. Chem. Lett. 2019, 29, 257–261. View Source
